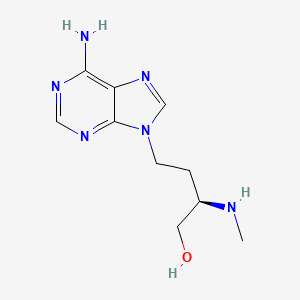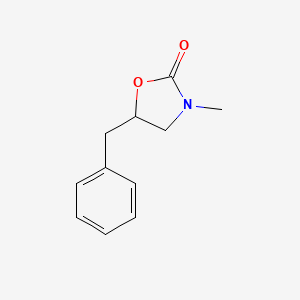
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®-: is a complex organic compound with the molecular formula C10H16N6O. It is characterized by a purine ring structure, which is a common motif in many biologically significant molecules. This compound contains a total of 34 bonds, including multiple aromatic and non-aromatic bonds, as well as primary and secondary amine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Butanol Side Chain: The butanol side chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the butanol moiety.
Introduction of Amino and Methylamino Groups: The amino and methylamino groups are added through reductive amination reactions, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the butanol side chain can undergo oxidation to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The purine ring can undergo various substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. The purine ring is a key component of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of amino and methylamino groups suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and products.
Mécanisme D'action
The mechanism of action of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- involves its interaction with various molecular targets. The purine ring can bind to nucleotide receptors, influencing cellular signaling pathways. The amino and methylamino groups can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Purine-9-butanol, 6-amino-b-ethenyl-b-phenyl-, (bS)-: Contains an ethenyl and phenyl group instead of the methylamino group.
9H-Purine-9-butanol, 6-amino-b-(ethylamino)-, ®-: Contains an ethylamino group instead of the methylamino group.
Uniqueness
The uniqueness of 9H-Purine-9-butanol, 6-amino-b-(methylamino)-, ®- lies in its specific combination of functional groups. The presence of both amino and methylamino groups, along with the butanol side chain, provides distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
131652-74-9 |
|---|---|
Formule moléculaire |
C10H16N6O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(2R)-4-(6-aminopurin-9-yl)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C10H16N6O/c1-12-7(4-17)2-3-16-6-15-8-9(11)13-5-14-10(8)16/h5-7,12,17H,2-4H2,1H3,(H2,11,13,14)/t7-/m1/s1 |
Clé InChI |
CUMMDWUZFNELQH-SSDOTTSWSA-N |
SMILES isomérique |
CN[C@H](CCN1C=NC2=C(N=CN=C21)N)CO |
SMILES canonique |
CNC(CCN1C=NC2=C(N=CN=C21)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)




